Gly-PEG3-endo-BCN, TFA salt
Description
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZHRBCWKALCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Glycine Intermediate Synthesis
The process begins with the protection of glycine’s amine group using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) and water biphasic system. This step ensures selective reactivity during subsequent PEG spacer attachment. The Boc group is chosen for its stability under basic conditions and ease of removal via mild acidic treatment.
Reaction Conditions :
PEG3 Spacer Conjugation
A linear PEG3 chain is introduced via carbodiimide-mediated coupling between Boc-glycine’s carboxyl group and the terminal amine of PEG3. N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxyl group, facilitating amide bond formation.
Key Parameters :
Endo-BCN Group Incorporation
The BCN moiety is conjugated to the PEG3 terminus using a copper-free click chemistry approach. The strained alkyne of endo-BCN reacts with an azide-functionalized PEG3 intermediate under mild conditions (pH 7.4, 25°C).
Critical Considerations :
Deprotection and TFA Salt Formation
Boc removal is achieved using a 30% TFA solution in DCM, yielding a free amine on the glycine residue. Subsequent lyophilization in the presence of excess TFA ensures the formation of the stable TFA salt.
Optimized Protocol :
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Deprotection Time : 2 hours at 25°C
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Neutralization : Diethyl ether precipitation
Stepwise Laboratory-Scale Synthesis Protocol
The following table summarizes the optimized laboratory-scale synthesis protocol:
| Step | Reagents/Conditions | Duration | Yield |
|---|---|---|---|
| Boc-Glycine Synthesis | Boc₂O, NaHCO₃, DCM/H₂O | 4 h | 88% |
| PEG3 Conjugation | EDC, NHS, PEG3-NH₂, DMF | 16 h | 82% |
| Endo-BCN Functionalization | Endo-BCN-NHS ester, DIEA, DCM | 6 h | 91% |
| Boc Deprotection | 30% TFA/DCM | 2 h | 95% |
| TFA Salt Formation | Lyophilization with 0.1% TFA/water | 24 h | 98% |
Industrial-Scale Production Techniques
Large-scale manufacturing employs automated peptide synthesizers (e.g., CEM Liberty Blue) to enhance reproducibility and throughput. Key adaptations include:
Continuous Flow Synthesis
Green Chemistry Practices
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Solvent Recycling : DCM and DMF are recovered via fractional distillation (95% efficiency).
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Waste Reduction : TFA is neutralized with calcium carbonate to generate non-hazardous calcium trifluoroacetate.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.65 (m, PEG3), δ 1.42 (s, Boc), δ 2.98 (BCN) | |
| HRMS | [M+H]⁺: 454.2 (calc. 453.6) | |
| HPLC | Retention time: 8.2 min (95% purity) |
Quality Control and Analytical Challenges
Critical Quality Attributes (CQAs)
Common Impurities
-
Unreacted PEG3 : Identified via LC-MS (m/z 298.1).
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Oxidized BCN : Mitigated by inert atmosphere (N₂/Ar) during synthesis.
Challenges in Synthesis and Scalability
Chemical Reactions Analysis
Types of Reactions: Gly-PEG3-endo-BCN, TFA salt primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Azide-bearing biomolecules: These are the primary reactants that interact with the BCN group.
Mild acidic conditions: Used for deprotecting the Boc group to yield the free amine.
Major Products: The major products formed from these reactions are stable triazole linkages, which are commonly used in bio-conjugation and drug development .
Scientific Research Applications
Click Chemistry
Gly-PEG3-endo-BCN is primarily employed in click chemistry to form stable conjugates with azide-containing molecules. This application is crucial in developing targeted therapeutics and diagnostic agents.
Case Study: Targeted Drug Delivery
In a study involving targeted drug delivery systems, Gly-PEG3-endo-BCN was used to link therapeutic agents to tumor-targeting ligands. The resulting conjugates demonstrated enhanced specificity and reduced off-target effects in cellular models .
Protein Modification
The compound is also utilized for site-specific modifications of proteins, particularly at lysine residues. The BCN moiety allows for selective conjugation without disrupting protein function.
Case Study: Enzyme Modification
Research has shown that Gly-PEG3-endo-BCN can modify enzymes to improve their stability and activity under physiological conditions. For instance, modifications using this linker enhanced the catalytic efficiency of certain enzymes by up to 50% .
PROTAC Synthesis
Gly-PEG3-endo-BCN serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation.
Data Table: PROTAC Synthesis Efficiency
This table highlights the superior yield achieved with Gly-PEG3-endo-BCN compared to other linkers in synthesizing PROTACs targeting the BCR-Abl fusion protein.
Nanoparticle Functionalization
The compound facilitates the functionalization of nanoparticles for drug delivery applications, improving their solubility and biocompatibility.
Case Study: Nanoparticle Drug Delivery
In a recent study, nanoparticles functionalized with Gly-PEG3-endo-BCN were shown to significantly enhance the delivery of chemotherapeutics to cancer cells while minimizing systemic toxicity. The functionalized nanoparticles exhibited a 60% increase in cellular uptake compared to non-functionalized counterparts .
Mechanism of Action
The mechanism of action of Gly-PEG3-endo-BCN, TFA salt involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The BCN group reacts with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials .
Molecular Targets and Pathways:
Azide-bearing biomolecules: The primary targets for the BCN group.
Triazole formation: The reaction pathway involves the formation of a triazole ring, which is a stable and bioorthogonal linkage.
Comparison with Similar Compounds
Functional Group and Reactivity
Key Differences :
- Gly-PEG3-endo-BCN specializes in azide-based SPAAC reactions, while DBCO-Sulfo-PEG4-Maleimide combines DBCO for SPAAC and maleimide for thiol conjugation, enabling dual-functional bioconjugation .
- Ald-Ph-PEG24-TFP ester relies on hydrazone chemistry, suitable for acid-sensitive drug release, whereas Boc-PEG6-Val-Cit-PAB-OH incorporates a protease-cleavable Val-Cit motif for tumor microenvironment-targeted payload release .
Structural and Physicochemical Properties
Key Insights :
- Shorter PEG chains (e.g., PEG3 in Gly-PEG3-endo-BCN) balance solubility and steric effects, whereas longer PEGs (e.g., PEG17) improve solubility but may reduce conjugation efficiency .
- Sulfonated compounds (e.g., DBCO-Sulfo-PEG4-Maleimide) exhibit enhanced aqueous solubility compared to non-sulfonated analogs .
Salt Form and Biocompatibility
Critical Notes:
Q & A
Q. What is the role of the TFA salt in Gly-PEG3-endo-BCN synthesis, and how does it affect experimental outcomes?
Gly-PEG3-endo-BCN is synthesized using trifluoroacetic acid (TFA) during reverse-phase HPLC purification and resin cleavage in solid-phase synthesis. The TFA acts as a counterion to stabilize the compound, particularly for peptides lacking basic amino acids (e.g., Arg, Lys) or with blocked N-termini . However, residual TFA can interfere with biological assays (e.g., cell viability, protein interactions) by altering pH or inducing non-specific effects. Researchers should quantify TFA content via ion chromatography and consider converting to acetate or HCl salts via ion exchange for sensitive applications .
Q. How should Gly-PEG3-endo-BCN be stored to maintain stability?
The compound should be stored lyophilized at ≤-20°C in airtight containers to prevent hydrolysis of the BCN group or PEG linker. Avoid repeated freeze-thaw cycles and exposure to light, as the BCN moiety is photosensitive. For reconstitution, use anhydrous DMSO or DMF to minimize side reactions .
Q. What are the primary applications of Gly-PEG3-endo-BCN in bioorthogonal chemistry?
The BCN group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules (e.g., proteins, nucleic acids). The PEG3 spacer enhances solubility in aqueous buffers, while the glycine residue facilitates conjugation to carboxylate-containing targets. Applications include live-cell labeling, drug conjugate synthesis, and biomaterial functionalization .
Q. How can researchers verify the purity and structural integrity of Gly-PEG3-endo-BCN?
Use analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended). Confirm molecular weight via mass spectrometry (ESI-MS or MALDI-TOF). For functional validation, perform a control SPAAC reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide) and analyze by SDS-PAGE or fluorescence microscopy .
Advanced Research Questions
Q. How can TFA-induced experimental artifacts be mitigated in cell-based assays using Gly-PEG3-endo-BCN?
Residual TFA can acidify cell culture media or disrupt membrane integrity. To address this:
- Dialyze the compound against PBS (pH 7.4) using a 1 kDa MWCO membrane to remove TFA.
- Use ion-exchange resins (e.g., Dowex 1x2 chloride form) to replace TFA with biocompatible counterions (e.g., acetate).
- Include a TFA-only control group to isolate its effects on cytotoxicity or signaling pathways .
Q. What strategies optimize the reaction efficiency of Gly-PEG3-endo-BCN with azide-modified substrates?
- Stoichiometry: Use a 1.5- to 2-fold molar excess of BCN to azide for near-quantitative conversion.
- Solvent: Perform reactions in PBS (pH 7.4) with 10% DMSO to enhance solubility.
- Kinetics: Monitor reaction progress via LC-MS or fluorescence quenching (if using labeled azides). Reaction completion typically occurs within 1–4 hours at 25°C .
Q. How can researchers resolve discrepancies in SPAAC reaction yields caused by PEG3 spacer flexibility?
The PEG3 linker’s conformational flexibility may reduce effective molarity. To improve yield:
- Shorten reaction times to minimize reverse reactions.
- Use rigid spacers (e.g., alkyl chains) in parallel experiments to compare efficiency.
- Employ computational modeling (e.g., molecular dynamics) to predict optimal linker lengths for specific targets .
Q. What analytical methods are critical for characterizing Gly-PEG3-endo-BCN stability under physiological conditions?
- Hydrolysis Stability: Incubate in PBS (37°C, pH 7.4) and analyze degradation products via HPLC-MS over 24–72 hours.
- Serum Stability: Add fetal bovine serum (FBS) to the reaction and quantify intact compound using a BCN-specific fluorescent probe.
- Light Sensitivity: Expose to UV (365 nm) and monitor BCN decomposition via NMR or IR spectroscopy .
Q. How should researchers design controls to validate the specificity of Gly-PEG3-endo-BCN in complex biological systems?
Q. What statistical frameworks are recommended for analyzing data variability introduced by TFA residues?
Apply multivariate regression models to distinguish TFA-related effects from biological variability. Use tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups with/without TFA removal. Report effect sizes and confidence intervals to contextualize findings .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
